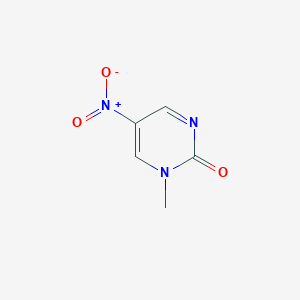

1-Methyl-5-nitropyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYADSVHQTVFLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=NC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326475 | |

| Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-39-3 | |

| Record name | NSC528728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-nitropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 5 Nitropyrimidin 2 1h One

Established Synthetic Routes to the Core Structure

The synthesis of the fundamental 1-Methyl-5-nitropyrimidin-2(1H)-one structure is primarily achieved through two key strategies: the nitration of a pre-existing pyrimidinone system and the construction of the pyrimidin-2(1H)-one ring through cyclization reactions.

Nitration Strategies for Pyrimidinone Systems

The introduction of a nitro group onto a pyrimidinone ring is a critical step in the synthesis of this compound. Research into related pyrimidinone systems, such as 2-methylpyrimidine-4,6-dione (MPD), provides insight into the conditions and kinetics of this transformation. The nitration of MPD is typically carried out using a mixture of nitric acid and sulfuric acid. bibliotekanauki.pl This reaction proceeds through the formation of 2-methyl-5-nitropyrimidine-4,6-dione (MNMPD) as an intermediate. bibliotekanauki.pl

Studies on the nitration of MPD have shown that the reaction is sensitive to temperature, with an optimal temperature of 15 °C identified for maximizing the yield of the subsequent product, FOX-7. bibliotekanauki.pl The reaction kinetics have been investigated, with the reaction order with respect to MPD being determined as 1.65. bibliotekanauki.pl The significant heat generated during the nitration of MPD necessitates effective temperature control, especially on a larger scale. bibliotekanauki.pl

Cyclization Reactions for Pyrimidin-2(1H)-one Ring Assembly

The assembly of the pyrimidin-2(1H)-one ring is another fundamental approach. Various cyclization reactions have been developed to synthesize pyrimidine (B1678525) derivatives. One such method involves the iron-catalyzed reaction of saturated carbonyl compounds with amidines. organic-chemistry.org This process, which utilizes an in-situ prepared and recyclable iron(II) complex, demonstrates broad functional group tolerance and regioselectivity, offering a versatile route to various pyrimidine derivatives. organic-chemistry.org The reaction is proposed to proceed through a sequence involving TEMPO complexation, enamine addition, and subsequent cyclization. organic-chemistry.org

Another strategy for forming the pyrimidinone ring is the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov This method, conducted in chlorobenzene (B131634) under reflux, yields 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones in good yields. nih.gov

Furthermore, regioselective one-step procedures have been developed for the synthesis of related fused pyrimidine systems, such as chemscene.comusbio.netnih.govtriazolo[1,5-a]pyrimidines, through the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. rsc.org These methods highlight the diverse approaches available for constructing the core pyrimidine ring structure.

Precursor Compounds and their Transformations

The synthesis of this compound relies on the availability and transformation of key precursor compounds. As indicated by the nitration strategies, 1-methylpyrimidin-2(1H)-one serves as a direct precursor, which upon nitration would yield the target compound.

In a related context, the synthesis of 6-amino-1-methyl-5-nitropyrimidine-2,4(1H,3H)-dione involves the precursor 6-amino-1-methyluracil, which is nitrated to introduce the nitro group at the 5-position. nih.gov This illustrates a common pathway where a substituted pyrimidine derivative is first synthesized and then subjected to nitration.

The synthesis of the pyrimidinone precursors themselves can be achieved through various means. For instance, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones starts from ethyl N-(ethoxycarbonyl)imidates and malononitrile (B47326) to form ethyl 2,2-dicyanovinylcarbamate derivatives. nih.gov These are then reacted with primary aromatic amines to yield the pyrimidinone core. nih.gov

Advanced Synthetic Protocols and Efficiency Enhancements

To improve the synthesis of pyrimidine derivatives, more advanced and efficient protocols are continuously being developed. An example is the iron-catalyzed modular synthesis of pyrimidines, which offers an operationally simple and regioselective method with a recyclable catalyst. organic-chemistry.org This approach contributes to more sustainable and efficient chemical manufacturing. organic-chemistry.org

One-pot synthesis methods also represent a significant advancement in efficiency. A novel one-pot method for the synthesis of cyclopropane-fused bicyclic amidines has been developed based on a CuBr₂-mediated oxidative cyclization of carbanions. nih.gov While not directly producing pyrimidinones (B12756618), this strategy of combining multiple reaction steps into a single operation under mild conditions exemplifies the direction of modern synthetic chemistry towards greater efficiency.

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 5 Nitropyrimidin 2 1h One

Nucleophilic Addition and Substitution Reactions

The electron-deficient pyrimidine (B1678525) ring of 1-methyl-5-nitropyrimidin-2(1H)-one is susceptible to attack by a range of nucleophiles. These reactions can lead to either the substitution of leaving groups or the formation of stable addition products, which can then undergo further transformations.

Aminolysis Pathways and Derivatization to Nitroenamines

The reaction of this compound and its analogs, such as 3-methyl-5-nitropyrimidin-4(3H)-one, with primary amines leads to the formation of functionalized nitroenamines. researchgate.net This process, known as aminolysis, involves the nucleophilic attack of the amine on the pyrimidinone ring, followed by ring opening. This provides a synthetic route to nitroenamines with a carbamoyl (B1232498) group, which can be valuable intermediates for the synthesis of more complex molecules. researchgate.net For example, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with various aliphatic and aromatic primary amines has been shown to effectively produce these types of nitroenamines. researchgate.net

The following table summarizes the reaction of a related nitropyrimidinone with different amines, illustrating the formation of nitroenamines and other products.

| Amine Reactant | Product(s) | Observations |

| Aliphatic Primary Amines | Nitroenamines with a carbamoyl group | Effective formation |

| Aromatic Primary Amines | Nitroenamines with a carbamoyl group | Effective formation |

| 1,2-Diaminobenzenes | Benzimidazoles and nitroenamines | Formation of multiple products |

This table is based on findings from the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one, a structural isomer of the target compound. researchgate.net

Reactions with Carbon Nucleophiles, including Enolate Anions

This compound reacts with carbon nucleophiles, particularly enolate anions derived from ketones. These reactions can lead to the formation of complex bicyclic structures. researchgate.net The pyrimidinone acts as a synthetic equivalent of unstable O2NCH(CHO)2, and its reaction with bidentate enolate anions results in the formation of polyfunctionalized bicyclo[3.3.1]nonene derivatives and, in some cases, p-nitrophenol derivatives. researchgate.net The specific products formed are dependent on the reaction conditions and the structure of the enolate anion.

The reaction of this compound with enolate anions can be contrasted with its isomer, 3-methyl-5-nitropyrimidin-4(3H)-one. While the former leads to bicyclic compounds, the latter undergoes a ring transformation to yield pyridin-4(1H)-ones. researchgate.net

Ring Transformation Processes and Mechanisms

One of the most significant aspects of the chemistry of this compound is its propensity to undergo ring transformations. These rearrangements allow for the conversion of the initial pyrimidine ring into different heterocyclic systems, providing access to a wide array of chemical structures.

Mechanistic Studies of Pyrimidine Ring Rearrangements

The mechanisms of these ring transformations have been the subject of detailed studies. For instance, the recyclization of nitropyridine derivatives, a related class of compounds, by the action of hydrazine (B178648) hydrate (B1144303) has been investigated using 1-methyl-5-nitropyridin-2(1H)-one as a model compound. researchgate.net The proposed mechanism for the transformation of 5-nitropyridin-2(1H)-ones to pyrazoles involves the formation of an acyclic hydrazide intermediate. This intermediate then undergoes a nitroaminodiene-nitroenimine isomerization, followed by attack from a second hydrazine molecule and intramolecular cyclization to form a tetrahydropyrazole derivative. Subsequent elimination steps lead to the final pyrazole (B372694) product. researchgate.net

Conversion to Other Heterocyclic Systems (e.g., Pyridinones, Nitrothiophenes, Bicyclic Structures)

As previously mentioned, the reaction of this compound with enolate anions of ketones can lead to the formation of polyfunctionalized bicyclo[3.3.1]nonene derivatives. researchgate.net Furthermore, related nitropyrimidinones have been shown to be versatile precursors for a variety of heterocyclic systems. For example, 3-methyl-5-nitropyrimidin-4(3H)-one can be converted to 3,5-difunctionalized pyridin-4(1H)-ones and 4,5-disubstituted pyrimidines. ic.ac.uk The specific outcome of these ring transformation reactions is highly dependent on the nucleophile and the reaction conditions employed.

Role as a Synthetic Equivalent in Organic Synthesis

Due to its reactivity, this compound and its isomers serve as valuable synthetic equivalents for unstable or difficult-to-prepare building blocks in organic synthesis. For instance, this compound can be considered a synthetic equivalent of O2NCH(CHO)2. researchgate.net Its isomer, 3-methyl-5-nitropyrimidin-4(3H)-one, can act as a synthetic equivalent of activated diformylamine or α-nitroformylacetic acid. ic.ac.uk This allows for the construction of complex molecular architectures from a relatively simple starting material.

The use of these nitropyrimidinones as synthetic equivalents provides a powerful tool for synthetic chemists, enabling the one-step construction of complex frameworks that would otherwise require multi-step syntheses.

Equivalent of Unstable Nitromalonaldehyde (B3023284)

This compound serves as a stable and convenient synthetic equivalent for the unstable and difficult-to-handle nitromalonaldehyde. This equivalence is prominently demonstrated in its reactions with nucleophiles, particularly hydrazine hydrate, which lead to the formation of pyrazole derivatives through a ring transformation mechanism.

The reaction of this compound with hydrazine hydrate yields (1H-pyrazol-3-yl)acetohydrazide. researchgate.net The proposed mechanism for this transformation involves the initial nucleophilic attack of hydrazine on the pyrimidinone ring, leading to ring opening and the formation of an acyclic intermediate. researchgate.net This intermediate can be considered a derivative of nitromalonaldehyde.

A hypothetical mechanism for this recyclization process is initiated by the formation of an acyclic hydrazide. researchgate.net This is followed by a nitroaminodiene-nitroenimine isomerization. A subsequent attack by a second hydrazine molecule and intramolecular cyclization of the resulting intermediate leads to a tetrahydropyrazole derivative. The final steps involve the elimination of methylamine, reduction of the nitro group, and elimination of a second molecule of ammonia (B1221849) to afford the (1H-pyrazol-3-yl)acetohydrazide. researchgate.net

This reactivity highlights the utility of this compound as a practical precursor to the nitromalonaldehyde synthon, enabling the synthesis of complex heterocyclic structures under controlled conditions.

Table 1: Reaction of this compound with Hydrazine Hydrate

| Reactant | Reagent | Product | Reference |

| This compound | Hydrazine Hydrate | (1H-pyrazol-3-yl)acetohydrazide | researchgate.net |

Equivalent of Activated Diformylamine

Other Notable Reactions and Product Formation (e.g., Nitronic Acid Derivatization)

Detailed studies on the derivatization of the nitro group in this compound to form nitronic acid derivatives, such as nitronic esters, have not been extensively reported in the available literature. The formation of nitronic acids and their subsequent reactions are a potential area for further exploration, given the presence of the nitro group.

The primary notable reaction documented for this compound, beyond its equivalence to nitromalonaldehyde, is its recyclization to form pyrazole derivatives. researchgate.net This transformation underscores the compound's utility in heterocyclic synthesis.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 5 Nitropyrimidin 2 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 1-Methyl-5-nitropyrimidin-2(1H)-one can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and pyrimidine (B1678525) ring protons. The N-methyl group (N1-CH₃) protons would likely appear as a singlet in the range of 3.4-3.7 ppm. The pyrimidine ring protons, H4 and H6, would appear as doublets due to their coupling with each other. The strong electron-withdrawing effect of the adjacent nitro group is expected to shift the H4 and H6 protons significantly downfield, likely in the region of 8.5-9.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The N-methyl carbon is anticipated to resonate in the range of 35-40 ppm. The carbonyl carbon (C2) will be significantly deshielded, appearing far downfield, typically in the 155-165 ppm region. The pyrimidine ring carbons (C4, C5, and C6) will have their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C5) is expected to be in the 135-145 ppm range, while C4 and C6 would be in the 140-150 ppm and 120-130 ppm regions, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-CH₃ | 3.5 (s) | 37 |

| C2=O | - | 160 |

| H4 | 9.2 (d) | 145 |

| C4 | - | 145 |

| C5 | - | 140 |

| H6 | 8.8 (d) | 125 |

| C6 | - | 125 |

(s = singlet, d = doublet)

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. np-mrd.org The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The most prominent vibrational modes for this compound include:

C=O Stretching: A strong absorption band is expected in the IR spectrum between 1650 and 1700 cm⁻¹ due to the stretching of the carbonyl group.

NO₂ Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found in the 1520-1570 cm⁻¹ region and a symmetric stretch in the 1340-1380 cm⁻¹ range.

C-H Stretching: The aromatic C-H stretching of the pyrimidine ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Ring Vibrations: The pyrimidine ring itself has characteristic stretching and bending vibrations that appear in the fingerprint region (below 1600 cm⁻¹).

The study of related pyrimidine molecules shows that intermolecular interactions, such as hydrogen bonding in the solid state, can cause shifts in these vibrational frequencies. chemscene.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Weak |

| C=O Stretch | 1660-1690 | Strong |

| Asymmetric NO₂ Stretch | 1530-1560 | Strong |

| Symmetric NO₂ Stretch | 1345-1365 | Strong |

| Pyrimidine Ring Stretch | 1400-1600 | Medium-Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₅H₅N₃O₃), the expected monoisotopic mass is approximately 155.0331 g/mol .

Electron ionization mass spectrometry (EI-MS) can also provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is likely initiated by the loss of the nitro group (NO₂) or a neutral molecule like carbon monoxide (CO). A plausible fragmentation pathway, based on studies of similar nitro-aromatic compounds, could involve the following steps:

Loss of a nitro radical (•NO₂) to form an ion at m/z 109.

Subsequent loss of a CO molecule from the pyrimidinone ring to yield a fragment at m/z 81.

Alternatively, the initial loss of a methyl radical (•CH₃) could occur, followed by further fragmentation.

The fragmentation of the structurally related 1-methyl-5-nitropyrazole (B1614818) has been shown to proceed through the loss of the nitro group, followed by rearrangement of the pyrazole (B372694) ring. bldpharm.com A similar complex rearrangement could also be possible for the pyrimidinone ring system.

X-ray Crystallography for Solid-State Structural Determination (relevant for similar compounds)

Computational Analysis of this compound Remains Largely Unexplored in Public Research

The specified outline for the article requires detailed data and findings from various computational methods, including:

Density Functional Theory (DFT) Studies: To determine the molecule's optimized 3D geometry, including bond lengths and angles, and to understand its electronic structure.

Quantum Chemical Calculations: To ascertain electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity.

Molecular Dynamics (MD) Simulations: To analyze the conformational landscape and predict the molecule's behavior and reactivity over time.

Theoretical Spectroscopic Predictions: To calculate parameters that can be correlated with experimental spectra (like IR or NMR) for structural confirmation.

Reactivity Descriptors: To gain mechanistic insights into potential chemical reactions through computational models.

While computational studies have been performed on various other pyrimidine and nitropyridine derivatives, the direct application of these results to this compound would be scientifically inaccurate. Each molecule possesses a unique electronic and structural profile that dictates its specific properties. Extrapolation from similar but distinct molecules would lead to speculative and unverified information, which falls outside the scope of a scientifically rigorous article.

Application As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique structural features of 1-methyl-5-nitropyrimidin-2(1H)-one and its isomers, such as 3-methyl-5-nitropyrimidin-4(3H)-one, render them excellent precursors for the synthesis of more complex heterocyclic frameworks. These nitropyrimidinones can function as synthetic equivalents of other molecules, facilitating the construction of azaheterocycles that would be challenging to prepare through other methods. nih.govsemanticscholar.org

A key reaction is the ring transformation that occurs when these compounds react with bidentate nucleophiles. For instance, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with 1,3-dicarbonyl compounds under basic conditions yields 3,5-difunctionalized 4-pyridones. nih.gov This transformation is initiated by the nucleophilic attack of the enolate anion of the dicarbonyl compound onto the electron-deficient pyrimidinone ring, followed by an intramolecular cyclization and subsequent elimination of an anionic nitroacetamide moiety. nih.gov

Similarly, these pyrimidinone precursors can be used to construct different heterocyclic systems by varying the reaction partners and conditions. When reacted with ketones in the presence of ammonia (B1221849), 3-methyl-5-nitropyrimidin-4(3H)-one acts as a synthetic equivalent of an activated diformylamine, leading to the formation of 4,5-disubstituted pyrimidines. rsc.org This versatility underscores its importance as a foundational building block for generating diverse heterocyclic libraries.

| Nitropyrimidinone Precursor | Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-Methyl-5-nitropyrimidin-4(3H)-one | 1,3-Dicarbonyl compounds (e.g., Acetylacetone) | 3,5-Difunctionalized 4-pyridones | nih.gov |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketones (e.g., Cyclohexanone) + Ammonia | 4,5-Disubstituted pyrimidines (e.g., Tetrahydroquinazoline) | semanticscholar.orgrsc.org |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketones + Ammonium Acetate | 5,6-Disubstituted 3-nitro-2-pyridones | nih.govrsc.org |

| This compound | Amines | Nitro-substituted azadienamines | nih.gov |

Utility in the Construction of Polyfunctionalized Organic Molecules

The reactivity of this compound is particularly useful for the synthesis of polyfunctionalized molecules. The ring-opening aminolysis of this compound provides a facile route to functionalized nitroenamines. nih.gov This reaction is advantageous because the byproduct, urea, is less nucleophilic than the nitroacetamide eliminated from related dinitropyridone substrates, preventing undesirable side reactions and consumption of the starting material. nih.gov The resulting azadienamines are themselves valuable, polyfunctionalized building blocks for further synthetic elaborations. nih.gov

The ring transformation reactions mentioned previously inherently lead to polyfunctionalized products. For example, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with 1,3-dicarbonyl compounds in the presence of ammonium acetate can yield functionalized 4-aminopyridines, where the carbonyl group of the reactant is converted into an amino group. nih.gov This demonstrates the compound's ability to facilitate complex transformations that install multiple functional groups in a single process.

Role in Cascade and Multicomponent Reactions for Scaffold Diversification

This compound and its isomers are effective reagents in reactions that can be classified as cascade or multicomponent processes, which are highly efficient for generating molecular diversity. The synthesis of substituted pyrimidines and pyridones from a nitropyrimidinone, a ketone, and a nitrogen source (like ammonia or ammonium acetate) is effectively a three-component reaction. nih.govrsc.org

These reactions allow for the rapid assembly of diverse molecular scaffolds from simple, readily available starting materials. For example, the reaction between 3-methyl-5-nitropyrimidin-4(3H)-one, a ketone, and ammonium acetate can lead to two different types of heterocyclic scaffolds—pyrimidines and 3-nitro-2-pyridones—depending on the solvent used. rsc.org This solvent-dependent divergence in the reaction pathway provides a powerful tool for scaffold diversification, allowing chemists to access distinct molecular architectures from the same set of starting materials simply by changing the reaction medium. rsc.org Such three-component ring transformations are valuable for creating libraries of compounds with varied structural features. nih.gov

Strategic Intermediate for Analogue Development within the Pyrimidinone Class

The varied reactivity of this compound establishes it as a strategic intermediate for the development of analogues based on the pyrimidinone scaffold and beyond. By carefully selecting reaction partners and conditions, the pyrimidinone core can be transformed into a wide array of other azaheterocyclic compounds, effectively creating diverse sets of analogues from a single, common intermediate. nih.gov

The compound can be considered a synthetic chameoid, behaving as an equivalent of different synthons depending on the reaction environment:

As an activated diformylamine equivalent: It reacts with ketones and ammonia to produce substituted pyrimidines. nih.govrsc.org

As an α-nitro-formylacetic acid equivalent: It reacts with ketones and ammonium acetate to yield 3-nitro-2-pyridones. nih.govrsc.org

This programmable reactivity allows for the strategic development of different classes of compounds. A medicinal chemistry program, for example, could utilize this compound to generate libraries of pyridones, pyrimidines, and aminopyridines for biological screening, all originating from one accessible precursor. This highlights its strategic value in analogue-based drug discovery and materials science.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimidinone Derivatives

Influence of Substituent Effects on Chemical Reactivity and Transformation Pathways

The chemical behavior of the pyrimidinone ring is profoundly influenced by the nature and position of its substituents. In the case of 1-Methyl-5-nitropyrimidin-2(1H)-one, the methyl and nitro groups play a critical role in dictating its reactivity. The electron-withdrawing nature of the nitro group at the C5 position significantly increases the electron deficiency of the pyrimidine (B1678525) ring. ic.ac.uk This activation makes the ring susceptible to nucleophilic attack, which is a key step in many of its transformation pathways.

Research on related compounds, such as 3-Methyl-5-nitropyrimidin-4(3H)-one, demonstrates that this high electron deficiency facilitates reactions like aminolysis, where the pyrimidinone ring is opened by amines to yield functionalized nitroenamines. ic.ac.uk This specific transformation highlights how the substituent (the nitro group) directs the reaction pathway. Similarly, the pyrimidinone ring can undergo ring transformations to produce other heterocyclic systems, including pyridin-4(1H)-ones and disubstituted pyrimidines. ic.ac.uk In these reactions, the nitropyrimidinone acts as a synthetic equivalent for other valuable chemical building blocks, such as activated diformylamine or α-nitroformylacetic acid. ic.ac.uk

The position of substituents is also a determining factor. Studies on substituted nitrothiophenes, which share electronic features with nitropyrimidines, have shown that the electronic effects of substituents ortho to the reaction center can be quantified to establish linear free energy relationships, providing a predictive framework for reactivity. rsc.org For this compound, the N1-methyl group, in addition to influencing solubility and steric factors, also electronically modifies the ring system, affecting the pathways of reactions such as hydrazinolysis, which can lead to recyclization into different heterocyclic structures like pyrazoles. researchgate.net

The interplay between the electron-withdrawing nitro group and the electron-donating (via hyperconjugation) or sterically hindering methyl group governs the regioselectivity and feasibility of various chemical transformations.

Computational Approaches in Structure-Reactivity Correlation Analysis (e.g., QSAR Methodologies)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology of significant importance in medicinal chemistry and drug design, based on the principle that changes in the structural properties of a molecule correspond to changes in its activity. nih.gov These mathematical models provide crucial information for designing and screening new compounds. nih.gov For pyrimidinone derivatives, QSAR studies are extensively used to build correlations between the chemical structure and biological or chemical reactivity.

Various statistical methods are employed to develop robust QSAR models. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques. nih.govtandfonline.com MLR establishes a linear relationship between molecular descriptors (numerical representations of molecular properties) and the observed activity, while ANN, a non-linear method, can capture more complex relationships. nih.govnih.gov For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that the ANN model (R² = 0.998) outperformed the MLR model (R² = 0.889), indicating complex, non-linear relationships between structure and activity. nih.govnih.gov

The predictive power of QSAR models is evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²). nih.govnih.gov A high Q² value is particularly important as it indicates the model's ability to predict the activity of new, untested compounds. tandfonline.com These computational screening methods serve as a cost-effective and time-efficient alternative to traditional laboratory screening. nih.gov

| Target/Activity | Modeling Technique | Statistical Parameters | Key Finding |

|---|---|---|---|

| VEGFR-2 Inhibition nih.govnih.gov | MLR and ANN | MLR: R² = 0.889 ANN: R² = 0.998 | The non-linear ANN model showed superior predictive power over the linear MLR model. nih.gov |

| JAK3 Inhibition tandfonline.com | MLR and ANN | MLR: R² = 0.89, Q² = 0.65 ANN: R² = 0.95 | A robust QSAR model was developed and refined with ANN to minimize predictive errors. tandfonline.com |

| Anti-MRSA Activity mdpi.com | CoMFA and CoMSIA (3D-QSAR) | CoMFA: R² = 0.938, Q² = 0.660 CoMSIA: R² = 0.895, Q² = 0.596 | 3D-QSAR models identified that steric, electronic, and hydrogen-bond acceptor properties are key to antibacterial activity. mdpi.com |

| Analgesic Activity nih.gov | 2D-QSAR | Not specified | Computational studies confirmed the potential analgesic properties of newly synthesized fused pyrimidinones (B12756618). nih.gov |

Topological and Electronic Descriptors in Pyrimidinone Scaffold Optimization

The optimization of the pyrimidinone scaffold relies heavily on the use of molecular descriptors in QSAR models. These descriptors quantify various aspects of a molecule's structure, including its topology (the arrangement and connectivity of atoms) and electronic properties (the distribution of electrons).

Electronic Descriptors: These descriptors characterize the electronic environment of a molecule. They are fundamental for understanding reactivity, especially in a molecule like this compound, where electronic effects are dominant. Common electronic descriptors include:

Partial Atomic Charges: These describe the distribution of electron density across the molecule. For instance, the nitro group creates a significant positive charge on the adjacent carbon atom, making it a prime site for nucleophilic attack. jrespharm.com

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO energy, in particular, can indicate the susceptibility of a molecule to nucleophilic attack; a lower LUMO energy suggests higher reactivity. jrespharm.com

In a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, descriptors such as the presence of an aromatic ring (A_Ar), the number of double bonds (B_Dou), and descriptors related to the partial surface area (P. V_P and Q. V_N) were found to be critical for building a predictive model. tandfonline.com These descriptors effectively capture the structural and electronic features necessary for biological activity. By systematically modifying the pyrimidinone scaffold and calculating these descriptors, researchers can rationally design new derivatives with optimized properties.

| Descriptor Type | Specific Descriptor Example | Significance in Molecular Design |

|---|---|---|

| Electronic | LUMO Energy jrespharm.com | Indicates susceptibility to nucleophilic attack; lower values often correlate with higher reactivity. |

| Electronic | Partial Positive Surface Area (P. V_P) tandfonline.com | Quantifies the positive electrostatic potential on the molecular surface, important for receptor interactions. |

| Electronic | Partial Negative Surface Area (Q. V_N) tandfonline.com | Quantifies the negative electrostatic potential, crucial for hydrogen bonding and other electrostatic interactions. |

| Topological/Structural | Aromatic Ring Count (A_Ar) tandfonline.com | The presence of aromatic rings is often critical for stacking interactions within biological targets. |

| Topological/Structural | Number of Double Bonds (B_Dou) tandfonline.com | Relates to the molecule's rigidity, electronic properties, and potential for certain chemical reactions. |

| Physicochemical | Topological Polar Surface Area (TPSA) chemscene.com | Correlates with passive molecular transport through membranes and is a predictor of drug absorption. |

Pyrimidinone Scaffold as a Template for Rational Molecular Design

The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of new therapeutic agents. The pyrimidinone ring system, a key component of nucleic acids, is versatile and serves as a template for designing molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

Rational molecular design involves using the pyrimidinone scaffold as a core structure and systematically modifying its substituents to optimize interactions with a specific biological target. Computational tools like molecular docking and QSAR play a pivotal role in this process. For example, after identifying a lead compound, its binding mode within a target protein can be simulated. This information, combined with SAR data, guides the synthesis of new derivatives. tandfonline.commdpi.com

The design of novel fused pyrimidinones as analgesic and anti-inflammatory agents illustrates this principle. nih.gov By starting with a core pyrimidinone structure, researchers can synthesize libraries of related compounds and test their activities. Computational studies, including 2D-QSAR and pharmacophore modeling, can then confirm the potential of the designed molecules and explain the observed activity trends, leading to further optimization. nih.gov The ultimate goal is to design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Methyl-5-nitropyrimidin-2(1H)-one and its derivatives?

The Biginelli reaction and its modifications are foundational for synthesizing pyrimidinone derivatives. For example, a PANI-Co catalyst in ethanol under reflux conditions achieves efficient cyclocondensation of aldehydes, 1,3-dicarbonyl compounds, and urea/thiourea . Alternatively, magnetically recoverable nanoferro-spinel catalysts can improve yields (up to 70%) in one-pot syntheses . For nitration, controlled introduction of nitro groups at the 5-position requires careful optimization of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration or ring degradation.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing 1-methyl vs. 3-methyl isomers) and nitro group placement .

- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection (λ = 254 nm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) stretches to validate functional groups .

Q. How can researchers evaluate the biological activity of this compound?

Adopt antimicrobial assays using methods from dihydropyrimidinone studies. For example:

- Agar diffusion : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL in DMF solutions .

- MIC determination : Use serial dilution in cold NH₄OH to assess minimum inhibitory concentrations .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Catalyst screening : Compare PANI-Co vs. nanoferro-spinel in ethanol reflux. Nanoferro-spinel offers magnetic recovery and higher turnover.

- Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nitro group stability during nitration.

- Temperature control : Maintain nitration below 50°C to prevent decomposition.

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted pyrimidinones?

- X-ray crystallography : Resolve ambiguities in regiochemistry when NMR signals overlap .

- Variable-temperature NMR : Use DMSO-d₆ at 60°C to sharpen split signals caused by tautomerism .

- DFT calculations : Predict and compare theoretical vs. experimental IR/NMR spectra to confirm substituent positions.

Q. How do substituent effects at the 1- and 5-positions influence bioactivity?

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 1-ethyl, 5-chloro) and compare MIC values. Nitro groups enhance electron deficiency, potentially improving DNA intercalation .

- Molecular docking : Model interactions with bacterial DNA gyrase or topoisomerase IV to rationalize activity trends.

Q. What solvent systems are optimal for HPLC analysis of nitro-pyrimidinone derivatives?

- Mobile phase : Use acetonitrile/water (70:30 v/v) with 0.1% TFA to improve peak symmetry and retention time reproducibility .

- Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) provide baseline separation of nitro and methyl regioisomers.

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in antimicrobial activity across studies?

- Standardize protocols : Variability in DMF solubility or agar composition can skew results. Pre-dissolve compounds in cold NH₄OH for uniform dispersion .

- Control for nitro group reduction : Under biological conditions, nitro groups may convert to amines, altering activity. Confirm stability via LC-MS post-assay.

Q. What computational tools aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.